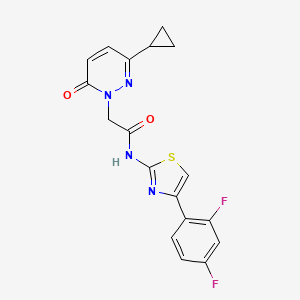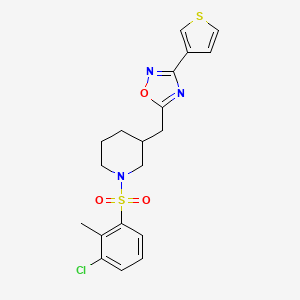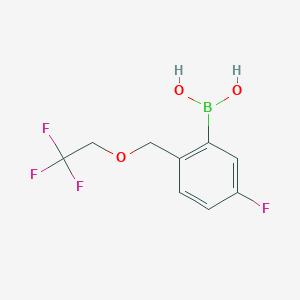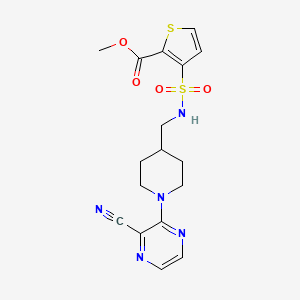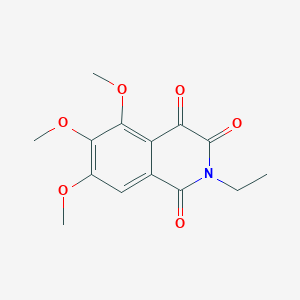![molecular formula C28H25N3O5 B2918248 5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one CAS No. 380889-98-5](/img/structure/B2918248.png)
5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a methoxyphenyl group, an isoxazole ring, and a spirocyclic system (1,4-dioxa-8-azaspiro[4.5]decane). These groups could potentially confer interesting chemical and biological properties to the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,4-dioxa-8-azaspiro[4.5]decane moiety could potentially be synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The isoxazole ring and the spirocyclic system would likely contribute to the rigidity of the molecule, potentially affecting its chemical reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl group could potentially increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Research on the synthetic methodologies of isoxazoline and azaspiro compounds related to "5-((4-methoxyphenyl)amino)-3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6H-anthra[1,9-cd]isoxazol-6-one" has led to the development of novel compounds with potential therapeutic activities. A study by Eligeti et al. (2013) described a simple and efficient route for synthesizing novel isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones, demonstrating the versatility of these compounds in chemical synthesis and potential pharmacological applications (Eligeti et al., 2013).
Biological Activities and Potential Therapeutic Applications
Anti-inflammatory and Antibacterial Activities
Isoxazolinyl derivatives, including those related to the specified compound, have been studied for their anti-inflammatory properties. A study highlighted the synthesis of 5-substituted-N-[4'-(substitutedphenyl)aminomethyl-5'-(substitutedphenyl)isoxazolin-2'-yl]anthranilic acids, showing significant protection against carrageenan-induced rat's paw oedema, indicating their potential as anti-inflammatory agents with lower ulcerogenic liability than conventional drugs (Rani et al., 2003).
Another study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, some of which displayed good or moderate antibacterial activities against various microorganisms, suggesting their potential utility in addressing bacterial infections (Bektaş et al., 2007).
Anticancer and Antidiabetic Potential
The development of spirothiazolidines analogs, as discussed by Flefel et al. (2019), represents an important stride in cancer and diabetes research. These compounds, including a 4-aminophenyl-1-thia-4-azaspiro[4.5]decan-3-one derivative, were synthesized and evaluated for their anticancer and antidiabetic activities. Notably, certain derivatives exhibited significant anticancer activities against human breast and liver carcinoma cell lines, as well as notable antidiabetic properties, highlighting their potential as therapeutic agents (Flefel et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
12-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-10-(4-methoxyanilino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c1-33-18-8-6-17(7-9-18)29-21-16-22(31-12-10-28(11-13-31)34-14-15-35-28)25-24-23(21)26(32)19-4-2-3-5-20(19)27(24)36-30-25/h2-9,16,29H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWECLEGPXDCJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C(=C2)N6CCC7(CC6)OCCO7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-nitrofuran-2-yl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2918165.png)
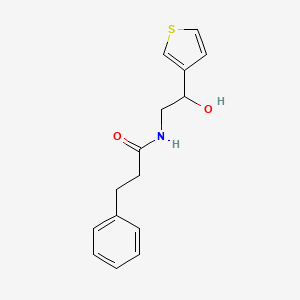
![(3Ar,6aR)-6a-ethynyl-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole;hydrochloride](/img/structure/B2918167.png)
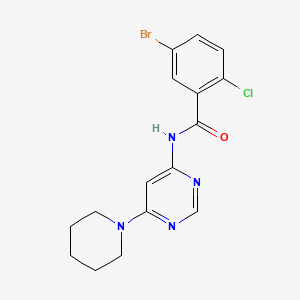
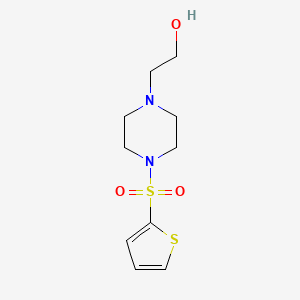
![3lambda4-Thia-7-azabicyclo[3.3.1]nonane 3-oxide;hydrochloride](/img/structure/B2918170.png)
![7-(2,5-dimethylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918173.png)

